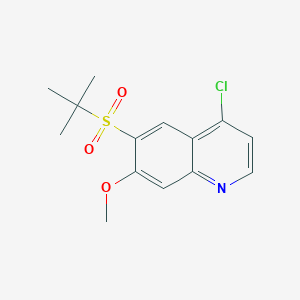

6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline

説明

Contextualization as a Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. researchgate.netresearchgate.net This heterocyclic system is known to interact with a wide array of biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-chloro-7-methoxyquinoline (B1631688) core of the title compound is a common feature in many kinase inhibitors, where the chlorine atom at the 4-position serves as a convenient handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency and selectivity. researchgate.net

Significance in Targeted Protein Degradation Research and Kinase Modulation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov A key technology in this area is the development of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target. nih.gov While direct use of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline in a published PROTAC is not yet widely documented, its structural features make it an attractive starting point for PROTAC synthesis. The 4-chloro position can be functionalized to attach a linker connected to an E3 ligase-binding moiety, while the quinoline core can be elaborated to bind to a target protein of interest.

The most well-documented application of this compound is in the field of kinase modulation. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov The development of small molecule kinase inhibitors has been a major focus of drug discovery efforts for several decades.

Overview of Academic Research Trajectories for the Compound

Academic and industrial research involving 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline has primarily focused on its utility as a key intermediate in the synthesis of selective kinase inhibitors. The presence of the tert-butylsulfonyl group and the methoxy (B1213986) group on the quinoline ring can influence the physicochemical properties and the binding interactions of the final inhibitor with its target kinase. The chloro group at the 4-position is particularly important as it allows for the crucial coupling step with an appropriate amine-containing fragment to generate the final bioactive molecule. A prime example of this is its use in the synthesis of the highly potent and selective RIPK2 inhibitor, GSK583. nih.gov

The following table summarizes the key properties of 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline:

| Property | Value |

| CAS Number | 1398054-55-1 |

| Molecular Formula | C14H16ClNO3S |

| Molecular Weight | 313.80 g/mol |

| Appearance | White to off-white solid |

| Primary Use | Chemical Intermediate |

Detailed Research Findings

The primary significance of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline in the scientific literature is as a key building block for the synthesis of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). nih.gov RIPK2 is a crucial mediator of inflammatory signaling pathways, and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.gov

The synthesis of GSK583 involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline with the amino group of 5-fluoro-1H-indazol-3-amine. This reaction highlights the importance of the 4-chloro substituent as a reactive site for constructing the final inhibitor.

The development of GSK583 and other related quinoline-based kinase inhibitors underscores a common strategy in medicinal chemistry where a core scaffold, in this case, 4-chloro-7-methoxyquinoline, is systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The tert-butylsulfonyl group at the 6-position and the methoxy group at the 7-position of the title compound are critical for the activity of GSK583, as they are believed to engage in key interactions within the ATP-binding pocket of RIPK2. nih.gov

The following table provides an overview of GSK583 and its relationship to the title compound:

| Compound | Structure | Role of 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline | Biological Target |

| GSK583 | 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | Key Intermediate | RIPK2 Kinase |

Structure

3D Structure

特性

IUPAC Name |

6-tert-butylsulfonyl-4-chloro-7-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S/c1-14(2,3)20(17,18)13-7-9-10(15)5-6-16-11(9)8-12(13)19-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGUOXODJXRQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Tert Butylsulfonyl 4 Chloro 7 Methoxyquinoline

Strategic Approaches to the Core Quinoline (B57606) Skeleton Synthesis

The synthesis of the quinoline scaffold is a foundational aspect of organic chemistry, with numerous named reactions developed for its construction. For a molecule with the substitution pattern of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline, the strategy typically involves building the quinoline ring from a pre-functionalized aniline (B41778) precursor to ensure the correct placement of substituents.

Precursor Synthesis and Halogenation of the Quinoline Ring

A common and effective method for constructing the requisite quinoline core is the Gould-Jacobs reaction. wikipedia.orgmdpi.com This process begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info For the target molecule, the synthesis commences with 3-methoxyaniline. This starting material ensures that the methoxy (B1213986) group is correctly positioned at what will become the C-7 position of the quinoline ring.

The initial reaction between 3-methoxyaniline and diethyl ethoxymethylenemalonate is followed by a thermal cyclization at high temperatures (often >250 °C), which forms the 4-hydroxyquinoline (B1666331) ring system. mdpi.comd-nb.info This cyclization yields 7-methoxy-4-hydroxyquinoline (also known as 7-methoxyquinolin-4-ol). chemicalbook.com

Once the 7-methoxy-4-hydroxyquinoline precursor is formed, the next critical step is the halogenation at the C-4 position. The hydroxyl group at C-4 can be readily converted to a chloro group, which is a versatile handle for further chemical modifications. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). chemicalbook.comgoogle.com Heating 7-methoxy-4-hydroxyquinoline with phosphorus oxychloride effectively substitutes the hydroxyl group, yielding the key intermediate, 4-chloro-7-methoxyquinoline (B1631688). chemicalbook.com

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Forms a 4-hydroxyquinoline intermediate. wikipedia.orgmdpi.com |

| Combes Quinoline Synthesis | Aniline, β-diketone | Acid-catalyzed cyclization. |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, Compound with α-methylene group | Base- or acid-catalyzed condensation. scirp.org |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Harsh reaction conditions. |

Synthesis of 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline

With the 4-chloro-7-methoxyquinoline scaffold in hand, the next phase involves the introduction of the tert-butylsulfonyl group at the C-6 position. This is typically accomplished in a two-step sequence: introduction of a sulfur-containing moiety, followed by its oxidation.

Palladium-Catalyzed Thiolation Reactions for C-6 Substitution

Introducing the tert-butylthio group at the C-6 position of the 4-chloro-7-methoxyquinoline core represents a significant challenge due to the need for high regioselectivity. While direct C-H functionalization is a modern approach, a more classical and often more predictable method involves a halogenation-thiolation sequence. mdpi.com First, the C-6 position would be selectively brominated or iodinated. Subsequently, a palladium-catalyzed cross-coupling reaction can be employed to introduce the tert-butylthio group.

This C-S bond formation is effectively catalyzed by palladium complexes. nih.gov The reaction typically involves coupling the 6-halo-4-chloro-7-methoxyquinoline with a sulfur nucleophile like sodium tert-butylthiolate. Catalyst systems often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand, like Xantphos or DPEPhos, which are effective for C-S cross-coupling reactions. nih.govorganic-chemistry.org This method provides a reliable route to 6-(tert-butylthio)-4-chloro-7-methoxyquinoline.

Oxidative Transformation of Thioether to Sulfonyl Moiety

The final step in the synthesis of the target compound is the oxidation of the intermediate thioether (sulfide) to the corresponding sulfonyl group (sulfone). This is a standard and high-yielding transformation in organic synthesis. masterorganicchemistry.com The sulfur atom in the thioether is readily oxidized, first to a sulfoxide (B87167) and then to a sulfone, by using a stoichiometric amount of a suitable oxidizing agent.

A variety of reagents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. reddit.com Common and effective oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (B1194676) (Oxone®). masterorganicchemistry.comresearchgate.net The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) or acetic acid, and the sulfone product can be isolated in high yield. reddit.com Careful control of the reaction conditions (e.g., temperature and amount of oxidant) is necessary to ensure complete oxidation to the sulfone without unwanted side reactions.

| Oxidizing Agent | Abbreviation | Typical Conditions |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | DCM, 0 °C to rt, >2 equivalents. masterorganicchemistry.com |

| Hydrogen peroxide | H₂O₂ | Acetic acid, heat. |

| Potassium peroxymonosulfate | Oxone® | Methanol/Water, rt. |

| tert-Butyl hydroperoxide | TBHP | Often used with a metal catalyst. researchgate.net |

Chemical Modifications and Analog Generation from the 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline Scaffold

The 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline molecule is a valuable scaffold for generating a library of chemical analogs, primarily by leveraging the reactivity of the C-4 chloro group. The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr). nih.govresearchgate.netnih.gov This allows for its displacement by a wide variety of nucleophiles, providing straightforward access to diverse C-4 substituted derivatives. mdpi.comresearchgate.net

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines (aliphatic and aromatic) can readily displace the C-4 chlorine to form 4-aminoquinoline (B48711) derivatives. nih.gov This reaction is one of the most widely used modifications for this class of compounds.

Alcohols and Phenols: In the presence of a base, alkoxides and phenoxides can react to form the corresponding 4-alkoxy and 4-aryloxy ethers.

Thiols: Thiolates can be used to introduce a variety of sulfur-based functional groups at the C-4 position.

These SₙAr reactions are often facilitated by heat or microwave irradiation and may be performed under acidic, basic, or neutral conditions depending on the nature of the nucleophile. nih.govresearchgate.net The resulting derivatives, such as 4-chloro-7-methoxyquinoline-6-carboxamide, are key intermediates in the synthesis of advanced pharmaceutical agents. chemicalbook.comnbinno.com The tert-butylsulfonyl and methoxy groups are generally stable under these conditions, allowing for selective modification at the C-4 position. This synthetic flexibility makes the parent compound a valuable platform for structure-activity relationship (SAR) studies in medicinal chemistry.

| Nucleophile (Nu-H) | Resulting C-4 Substituent | Product Class |

|---|---|---|

| Aniline (Ar-NH₂) | -NH-Ar | 4-(Arylamino)quinoline |

| Piperidine (C₅H₁₀NH) | -N(C₅H₁₀) | 4-(Piperidin-1-yl)quinoline |

| Phenol (Ar-OH) | -O-Ar | 4-(Aryloxy)quinoline |

| Thiophenol (Ar-SH) | -S-Ar | 4-(Arylthio)quinoline |

Nucleophilic Substitution Reactions at the C-4 Position of the Quinoline Ring

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. A wide array of nucleophiles can be employed to displace the C-4 chloro group, leading to the generation of diverse libraries of quinoline derivatives.

The general mechanism for the nucleophilic aromatic substitution at the C-4 position of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline involves the attack of a nucleophile on the electron-deficient C-4 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring, yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

Reactions with Amine Nucleophiles:

The reaction of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline with various primary and secondary amines is a common strategy to introduce nitrogen-containing substituents at the C-4 position. These reactions are typically carried out in a polar solvent, such as ethanol, isopropanol, or dimethylformamide (DMF), and often at elevated temperatures. The addition of a base, like triethylamine (B128534) or potassium carbonate, may be required to neutralize the hydrogen chloride generated during the reaction, particularly when using amine hydrochlorides as starting materials.

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine Nucleophile | Product |

| Aniline | 6-(Tert-butylsulfonyl)-7-methoxy-N-phenylquinolin-4-amine |

| Piperidine | 4-(6-(Tert-butylsulfonyl)-7-methoxyquinolin-4-yl)piperidine |

| Morpholine | 4-(6-(Tert-butylsulfonyl)-7-methoxyquinolin-4-yl)morpholine |

| Benzylamine | N-Benzyl-6-(tert-butylsulfonyl)-7-methoxyquinolin-4-amine |

Reactions with Thiol Nucleophiles:

Thiol-containing compounds can also serve as effective nucleophiles for the displacement of the C-4 chlorine. These reactions are typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion. The resulting 4-thioquinolines are valuable intermediates for further synthetic transformations.

Table 2: Examples of Nucleophilic Substitution with Thiols

| Thiol Nucleophile | Product |

| Thiophenol | 6-(Tert-butylsulfonyl)-7-methoxy-4-(phenylthio)quinoline |

| Ethanethiol | 4-(Ethylthio)-6-(tert-butylsulfonyl)-7-methoxyquinoline |

| Benzyl mercaptan | 4-(Benzylthio)-6-(tert-butylsulfonyl)-7-methoxyquinoline |

Reactions with Oxygen Nucleophiles:

Alkoxides and phenoxides can react with 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline to form the corresponding ether derivatives. These reactions are generally carried out under anhydrous conditions using a strong base to generate the nucleophilic oxygen species.

Table 3: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Oxygen Nucleophile | Product |

| Sodium methoxide | 4,7-Dimethoxy-6-(tert-butylsulfonyl)quinoline |

| Sodium phenoxide | 6-(Tert-butylsulfonyl)-7-methoxy-4-phenoxyquinoline |

| Sodium ethoxide | 4-Ethoxy-6-(tert-butylsulfonyl)-7-methoxyquinoline |

Structural Diversification of the tert-butylsulfonyl Group

The tert-butylsulfonyl group at the C-6 position offers opportunities for further structural modifications, although it is generally considered a robust and sterically hindering substituent.

Reductive Desulfonylation:

One of the primary transformations of the tert-butylsulfonyl group is its removal through reductive desulfonylation. This can be achieved using various reducing agents, such as Raney nickel or sodium amalgam. This reaction effectively replaces the sulfonyl group with a hydrogen atom, providing access to 7-methoxy-4-substituted quinolines.

Nickel-Catalyzed Cross-Coupling Reactions:

A more versatile approach to modify the C-6 position involves the nickel-catalyzed cross-coupling of the aryl tert-butyl sulfone with Grignard reagents. This reaction allows for the formation of a new carbon-carbon bond at the C-6 position, enabling the introduction of various aryl and alkyl groups. The reaction typically employs a nickel catalyst, such as Ni(acac)₂ or NiCl₂(dppp). This methodology provides a pathway to unsymmetrical biaryl quinoline derivatives.

Table 4: Nickel-Catalyzed Cross-Coupling of the tert-butylsulfonyl Group

| Grignard Reagent | Product |

| Phenylmagnesium bromide | 6-Phenyl-4-chloro-7-methoxyquinoline |

| Methylmagnesium bromide | 6-Methyl-4-chloro-7-methoxyquinoline |

| Ethylmagnesium bromide | 6-Ethyl-4-chloro-7-methoxyquinoline |

It is important to note that the steric bulk of the tert-butylsulfonyl group can influence the feasibility and efficiency of these transformations.

Exploration of Methoxy Group Modifications and Bioisosteric Replacements

The methoxy group at the C-7 position is another site for chemical manipulation, which can significantly impact the physicochemical and biological properties of the quinoline scaffold.

O-Demethylation:

The most common modification of the methoxy group is its cleavage to the corresponding hydroxyl group (a quinolinol). This O-demethylation can be accomplished using a variety of reagents. Boron tribromide (BBr₃) is a powerful and frequently used reagent for this purpose, typically employed at low temperatures in a chlorinated solvent. Other reagents, such as hydrobromic acid (HBr) or certain Lewis acids in the presence of a nucleophile (e.g., AlCl₃/ethanethiol), can also effect this transformation. The resulting 7-hydroxyquinoline (B1418103) derivative is a versatile intermediate for the synthesis of ethers, esters, and other functional groups.

Table 5: Reagents for O-Demethylation of the 7-Methoxy Group

| Reagent | Product |

| Boron tribromide (BBr₃) | 6-(Tert-butylsulfonyl)-4-chloroquinolin-7-ol |

| Hydrobromic acid (HBr) | 6-(Tert-butylsulfonyl)-4-chloroquinolin-7-ol |

| Aluminum chloride/Ethanethiol | 6-(Tert-butylsulfonyl)-4-chloroquinolin-7-ol |

Bioisosteric Replacements:

In the context of medicinal chemistry, the methoxy group is often replaced with other functional groups that have similar steric and electronic properties, a concept known as bioisosteric replacement. This strategy is employed to modulate properties such as metabolic stability, lipophilicity, and target binding.

Common bioisosteres for a methoxy group include:

Small alkyl groups: such as methyl or ethyl, which can be introduced via the cross-coupling reactions described in section 2.3.2 after demethylation and conversion of the hydroxyl group to a triflate.

Halogens: particularly fluorine, which can alter the electronic properties and metabolic stability of the molecule.

Difluoromethyl (CHF₂) and Trifluoromethyl (CF₃) groups: these groups are often used to mimic the steric profile of a methoxy group while offering increased metabolic stability and altered electronic characteristics.

The synthesis of these bioisosteric replacements would typically involve a multi-step sequence starting from the 7-hydroxyquinoline derivative.

Molecular Target Identification and Mechanistic Elucidation of 6 Tert Butylsulfonyl 4 Chloro 7 Methoxyquinoline Analogs

Investigations into Kinase Modulatory Activities

The 6-(tert-butylsulfonyl)-7-methoxyquinoline scaffold serves as a core component in the development of potent kinase inhibitors, particularly targeting key mediators in inflammatory signaling pathways. Research has focused on modifying the 4-position of the quinoline (B57606) ring to optimize potency and selectivity.

While direct data for the 4-chloro substituted compound is limited in publicly available research, extensive investigation has been conducted on its close analog, GSK583 (6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine), where the 4-chloro group is replaced by a substituted amino group. This analog has demonstrated high potency and selectivity as an inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial kinase in the NOD1 and NOD2 signaling pathways of the innate immune system. nih.govh1.co

GSK583 exhibits potent inhibitory activity against both human and rat RIPK2, with IC50 values in the low nanomolar range. Its efficacy is attributed to its ability to bind to the ATP-binding pocket of the RIPK2 kinase domain. nih.gov X-ray co-crystal structures reveal that the 4-aminoquinoline (B48711) core establishes a critical hinge-binding interaction with the protein backbone, specifically with Met98. nih.gov The compound's high selectivity is a key feature; when tested against a large panel of kinases, it showed minimal off-target inhibition. h1.conih.gov For instance, in a panel of 300 kinases, GSK583 demonstrated excellent selectivity, with only minor inhibition observed for a few other kinases like BRK and Aurora A. nih.gov This specificity makes it a valuable tool for studying the precise role of RIPK2 in inflammatory responses. h1.co

Table 1: Potency of GSK583 against RIPK2

| Target | Species | IC50 (nM) |

|---|---|---|

| RIPK2 | Human | 5 |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from R&D Systems and Tocris Bioscience.

The 4-aminoquinoline scaffold is a prominent structural motif in the design of RIPK2 inhibitors. chemrj.org Structure-activity relationship (SAR) studies have elucidated the importance of substituents at various positions on the quinoline ring for both potency and selectivity. researchgate.net

The development from initial screening hits to more refined compounds like GSK583 highlights a strategy focused on enhancing selectivity. An initial hit compound, also a 4-aminoquinoline derivative, was a potent RIPK2 inhibitor but lacked the necessary kinase selectivity for further development. nih.govresearchgate.net Modifications, particularly at the 4-position, led to the creation of GSK583, which possesses a much-improved selectivity profile. nih.govnih.gov GSK583 was found to be highly selective for RIPK2 when profiled against a panel of 299 other kinases. h1.co

Further optimization of the 4-aminoquinoline series has focused on improving physicochemical properties and reducing off-target effects, such as activity at the hERG ion channel, which was a liability for GSK583. nih.gov By modulating the lipophilicity and strengthening the hinge-binding interaction through substitutions at the C7-position (such as the methoxy (B1213986) group present in the parent scaffold), researchers have developed new analogs with improved therapeutic potential. nih.gov For example, introducing an electron-donating methoxy group at the C7-position of the 4-aminoquinoline core can strengthen the crucial hinge-binding interaction with Met98. nih.gov A recent study detailed the design of novel 4-aminoquinoline derivatives, identifying a compound (compound 14 in the study) with an IC50 of 5.1 nM for RIPK2 and excellent selectivity across the human kinome. nih.govresearchgate.net

Table 2: Kinase Selectivity Profile of GSK583

| Kinase Panel Size | Selectivity | Notable Off-Targets with Some Inhibition |

|---|

Data sourced from R&D Systems, Tocris Bioscience, and other research articles. nih.gov

Rational Design and Application in Proteolysis-Targeting Chimeras (PROTACs)

The potent and specific binding of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline derivatives to RIPK2 makes them ideal candidates for use as ligands in Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to achieve targeted protein degradation.

PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. nih.gov A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of the POI. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. After the POI is degraded, the PROTAC is released and can act catalytically to induce the degradation of another POI molecule. researchgate.net

The 4-aminoquinoline scaffold, derived from inhibitors like GSK583, has been successfully incorporated as the target-binding ligand in PROTACs designed to degrade RIPK2. Researchers have leveraged the high-affinity interaction of this quinoline core with the RIPK2 active site to develop potent and selective RIPK2 degraders.

By attaching a linker to the quinoline scaffold, typically at a position that does not interfere with kinase binding, and connecting it to an E3 ligase ligand, scientists have created bifunctional molecules capable of inducing RIPK2 degradation. researchgate.net These PROTACs have demonstrated the ability to potently reduce cellular levels of RIPK2 protein, thereby inhibiting downstream inflammatory signaling. researchgate.net The development of these degraders represents a shift from simple kinase inhibition to complete removal of the target protein, which can offer a more profound and durable pharmacological effect.

The effectiveness of a PROTAC is highly dependent on the choice of the recruited E3 ligase. The two most commonly hijacked E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). nih.govmrc.ac.ukdundee.ac.uk Ligands for these E3 ligases, such as thalidomide (B1683933) and its analogs for CRBN, and derivatives of the VHL ligand for VHL, are well-characterized and widely used. nih.govresearchgate.net

In the context of RIPK2 PROTACs based on the 4-aminoquinoline scaffold, developers have successfully utilized ligands that recruit both VHL and CRBN. nih.gov The choice of E3 ligase, the linker length and attachment point, and the specific target ligand are all critical parameters that must be optimized to achieve potent and selective degradation. nih.gov By exploring different combinations of these elements, researchers can fine-tune the PROTAC's properties to create effective degraders of RIPK2 for potential therapeutic applications in inflammatory diseases.

Preclinical In Vitro Biological Evaluations

Cellular Target Engagement and Pathway Modulation Assays

No publicly available data exists on the cellular target engagement or pathway modulation properties of 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline or its analogs.

Assessment of Protein Degradation Efficiency and Selectivity in Cell Lines

There is no information in the scientific literature regarding the assessment of 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline or its analogs as protein degraders.

Structure Activity Relationship Sar Analysis and Design Principles

Comprehensive SAR Studies on 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline Derivatives

While specific comprehensive SAR studies on 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline are not extensively documented in publicly available literature, a plausible analysis can be constructed by examining related quinoline (B57606) analogs. The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system.

Pharmacophore modeling for various classes of biologically active quinoline derivatives has identified several key features essential for target interaction. Generally, a pharmacophore model for quinoline-based compounds includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

For a molecule like 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline, the quinoline nitrogen typically acts as a hydrogen bond acceptor. The aromatic rings of the quinoline system contribute to hydrophobic and π-π stacking interactions within the binding pocket of a target protein. The various substituents, in this case at positions 4, 6, and 7, further define the pharmacophoric space and contribute to the specificity and affinity of the ligand-target interaction. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the bulky tert-butylsulfonyl group likely occupies a significant hydrophobic pocket. The chloro group, being electronegative, can participate in halogen bonding or other electrostatic interactions.

The substitution pattern on the quinoline ring is a critical determinant of biological activity. Studies on various quinoline series have demonstrated that the activity profile can be dramatically altered by shifting substituents between different positions.

For instance, in some series of anticancer quinoline derivatives, substitution at the C-5 position with a methyl group has been shown to be more potent than substitution at the C-6 position. biointerfaceresearch.com Conversely, for other biological targets, substitutions at the 6- and 7-positions are found to be crucial for activity. The relative importance of each position is highly dependent on the specific topology and amino acid composition of the target's binding site. In the context of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline, the specific arrangement of substituents suggests a targeted design for a particular binding pocket where interactions at these three positions are optimized.

| Position | General Observation on Substituent Effects from Related Quinoline Derivatives |

| C-2 | Often substituted with aryl or heteroaryl groups to enhance lipophilicity and DNA binding properties. biointerfaceresearch.com |

| C-4 | A critical position for activity in many series; often bears amino or substituted amino groups. A chloro substituent can act as a leaving group for further modification or be key for binding. |

| C-5 | Substitution with small groups like methyl has shown increased potency in certain anticancer derivatives. biointerfaceresearch.com |

| C-6 | A versatile position for introducing a variety of substituents to modulate activity and physicochemical properties. |

| C-7 | Often substituted with halogens or alkoxy groups. A chloro or methoxy group at this position is a common feature in many biologically active quinolines. doi.org |

| C-8 | Substitution at this position can sometimes lead to a loss of activity, suggesting it may be sterically hindered in some target binding sites. |

Contribution of Key Functional Groups to Biological Efficacy

The biological activity of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline is a composite of the contributions from each of its distinct functional groups.

The chloro group at the C-4 position of the quinoline ring plays a multifaceted role in the molecule's interaction with biological targets. In many quinoline-based compounds, the 4-position is crucial for activity. The presence of a halogen, such as chlorine, at this position can significantly influence the electronic properties of the quinoline ring system, enhancing its interaction with target proteins.

The electronegative nature of the chlorine atom can lead to favorable electrostatic interactions or the formation of halogen bonds with electron-donating residues in a protein's active site. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand affinity and specificity. Furthermore, the 4-chloro substituent can serve as a key synthetic handle, acting as a leaving group for the introduction of other functional groups, such as amines, to generate diverse libraries of analogs for SAR exploration.

The methoxy group at the C-7 position is a common feature in many biologically active quinoline derivatives and can significantly impact binding affinity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in the target's binding pocket.

The 6-(tert-butylsulfonyl) group is a prominent and distinguishing feature of this particular quinoline derivative. The sulfonyl group is a strong electron-withdrawing group, which can significantly alter the electronic character of the quinoline ring. This electronic modulation can be critical for establishing specific interactions with the biological target. The sulfonyl oxygens are capable of acting as hydrogen bond acceptors. nih.gov

| Functional Group | Position | Potential Roles in Biological Activity |

| Chlorine | C-4 | - Halogen bonding with target residues- Modulates electronic properties of the quinoline ring- Synthetic handle for further derivatization |

| Methoxy | C-7 | - Hydrogen bond acceptor- Influences electronic distribution- Can enhance binding affinity |

| Tert-butylsulfonyl | C-6 | - Strong electron-withdrawing group- Hydrogen bond acceptor (sulfonyl oxygens)- Bulky hydrophobic group for interaction with specific pockets- Can influence orientation and metabolic stability |

Ligand Efficiency and Fragment-Based Design in Quinoline Derivatives

The development of novel therapeutic agents based on the quinoline scaffold increasingly relies on sophisticated design principles to optimize potency while maintaining favorable physicochemical properties. Two interconnected strategies, ligand efficiency (LE) analysis and fragment-based drug design (FBDD), have become central to this effort. These approaches guide the selection and optimization of compounds by evaluating how efficiently a molecule binds to its target relative to its size and other properties.

Ligand efficiency is a metric used to assess the quality of a binding interaction by normalizing the binding affinity for the size of the molecule, typically the number of non-hydrogen atoms (heavy atom count, HAC). It provides a way to compare the binding contribution of individual atoms across different compounds, helping researchers to identify small, efficient fragments that can be elaborated into more potent leads. nih.gov A key advantage of this approach is that it helps to avoid the common pitfall of increasing potency simply by adding molecular size and lipophilicity, which can lead to poor pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds that begins by screening libraries of small, low-molecular-weight molecules, or "fragments". researchoutreach.orgnih.gov These fragments typically exhibit weak binding affinity to the target protein, but because of their small size, they can do so very efficiently. nih.gov Once a binding fragment is identified, often through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, it serves as a starting point for optimization. biorxiv.orgnih.gov The fragment can then be "grown" by adding functional groups to improve interactions with the target, or multiple fragments binding to adjacent sites can be "linked" to create a larger, more potent molecule. nih.govyoutube.com

The quinoline core is a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. nih.govorientjchem.org This makes it an excellent candidate for FBDD approaches. Researchers can use the quinoline nucleus as a foundational fragment and explore how different substituents affect binding and efficiency. For example, in the development of inhibitors for various enzymes, a quinoline fragment might be identified as an initial hit. nih.gov Subsequent structure-activity relationship (SAR) studies would then focus on modifying specific positions on the quinoline ring—such as the C4, C6, and C7 positions seen in 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline—to enhance binding affinity and selectivity.

The efficiency of these modifications can be quantified using metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), which also accounts for lipophilicity (cLogP). Optimizing for a high LLE is particularly important for developing orally bioavailable drugs, as it helps to balance potency against lipophilicity.

The following table illustrates how these metrics are calculated and used to compare hypothetical quinoline-based fragments.

| Compound ID | Scaffold | Binding Affinity (IC₅₀, µM) | Molecular Weight ( g/mol ) | Heavy Atom Count (HAC) | cLogP | Ligand Efficiency (LE)¹ | Lipophilic Ligand Efficiency (LLE)² |

| Frag-Q1 | Quinoline | 250 | 129.16 | 10 | 2.0 | 0.37 | 1.6 |

| Frag-Q2 | 4-Chloroquinoline | 150 | 163.61 | 11 | 2.7 | 0.35 | 1.1 |

| Frag-Q3 | 7-Methoxyquinoline | 125 | 159.19 | 12 | 2.1 | 0.33 | 1.8 |

| Lead-Q4 | 4-Chloro-7-methoxyquinoline (B1631688) | 25 | 193.63 | 13 | 2.8 | 0.36 | 2.8 |

| Opt-Q5 | 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline | 0.5 | 329.82 | 21 | 3.5 | 0.35 | 3.8 |

¹LE = 1.37 * (pIC₅₀ / HAC) ²LLE = pIC₅₀ - cLogP

As shown in the table, the initial fragments (Frag-Q1, Q2, Q3) have weak affinity but serve as efficient starting points. Through fragment merging (Lead-Q4) and subsequent optimization by adding the 6-(tert-butylsulfonyl) group (Opt-Q5), the binding affinity is significantly improved. While the Ligand Efficiency remains relatively constant, indicating an efficient use of the added atoms, the Lipophilic Ligand Efficiency shows a marked improvement, suggesting the final compound has achieved a better balance of potency and desirable physicochemical properties. This systematic, efficiency-guided approach is crucial for designing high-quality drug candidates based on the quinoline scaffold.

Computational Analysis of 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline Remains Undisclosed in Public Research

Despite the growing interest in quinoline-based compounds in medicinal chemistry, a thorough review of publicly available scientific literature reveals a significant gap in the computational and structural biology interrogation of the specific chemical compound 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline . While extensive research exists on the computational modeling of quinoline derivatives as a broader class of molecules, detailed studies focusing on the molecular docking, PROTAC (Proteolysis Targeting Chimera) system modeling, and Quantitative Structure-Activity Relationship (QSAR) of this particular compound are not presently available in the public domain.

Computational chemistry and structural biology are pivotal in modern drug discovery, offering insights into the molecular interactions that underpin the therapeutic effects of chemical entities. nih.govresearchgate.net Methodologies such as molecular docking, which predicts the binding orientation of a small molecule to a target protein, and QSAR, which correlates the chemical structure of a compound with its biological activity, are instrumental in the rational design of new drugs. mdpi.comnih.govresearchgate.net Furthermore, the emerging field of PROTACs, which utilize bifunctional molecules to induce the degradation of specific proteins, heavily relies on computational modeling to predict the formation and stability of the crucial ternary complex (target protein-PROTAC-E3 ligase). scienceopen.comscienceopen.comresearchgate.net

While general studies on quinoline derivatives have demonstrated their potential as kinase inhibitors and have been the subject of various computational analyses, these findings are broad and cannot be directly extrapolated to the specific structural and electronic properties of 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline . deepdyve.comnih.gov The unique combination of the tert-butylsulfonyl group at the 6-position, the chloro substituent at the 4-position, and the methoxy group at the 7-position of the quinoline core would undoubtedly influence its interaction with biological targets in a distinct manner.

The absence of specific computational data for this compound means that key aspects of its potential pharmacological profile, as viewed through the lens of computational chemistry, remain unknown. This includes its ligand-protein interaction profile with various kinase targets, the feasibility of its use as a warhead in a PROTAC system, and the physicochemical descriptors that would be critical for its biological activity.

Computational Chemistry and Structural Biology Interrogations

Advanced Computational Techniques in Rational Drug Design

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There are no published molecular dynamics (MD) simulation studies that specifically focus on 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they interact with biological targets. Such studies on other quinoline (B57606) derivatives have been instrumental in elucidating their binding modes to various enzymes, such as kinases and proteases. However, without specific research on 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline, its conformational landscape and the dynamics of its potential interactions with protein targets remain uncharacterized.

Virtual Screening and Library Design for Novel Analogs

No literature is available detailing virtual screening campaigns or the rational design of chemical libraries based on the 6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline scaffold. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Similarly, library design involves the creation of a collection of related compounds for synthesis and biological testing. While numerous studies have employed these methods for the discovery of novel quinoline-based compounds with therapeutic potential, this specific sulfonyl-substituted quinoline has not been reported as a scaffold for such computational drug design efforts. The exploration of its structure-activity relationship through the design and screening of analogs is a potential area for future research.

Q & A

Q. What are the common synthetic routes for 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

- Chlorination : Introducing the chloro group at position 4 via electrophilic substitution, often using POCl₃ or SOCl₂ under reflux conditions .

- Methoxylation : Installing the methoxy group at position 7 using nucleophilic substitution with NaOMe or MeOH in the presence of a base .

- Sulfonation : Introducing the tert-butylsulfonyl group at position 6 via sulfonylation with tert-butylsulfonyl chloride, requiring anhydrous conditions and a catalyst like AlCl₃ .

Q. Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ at m/z 356.1 (C₁₄H₁₅ClNO₃S) with fragmentation patterns showing loss of SO₂(C(CH₃)₃) .

- X-ray Crystallography : For resolving stereochemical ambiguities, single-crystal X-ray analysis confirms bond angles and torsional strain in the quinoline ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline across different studies?

Methodological Answer: Discrepancies often arise from variations in:

- Biological Models : For example, antitumor activity in thyroid cancer cells (e.g., TPC-1) may not replicate in other cell lines due to differences in membrane transporters or metabolic pathways .

- Assay Conditions : pH, serum concentration, or solvent (e.g., DMSO vs. PBS) can alter compound solubility and bioavailability .

Recommendations : - Conduct dose-response curves across multiple cell lines.

- Validate target engagement using competitive binding assays or CRISPR knockouts .

Q. What strategies are recommended for optimizing the stereoselective synthesis of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline derivatives?

Methodological Answer:

- Catalyst Selection : Use Brønsted acid catalysts (e.g., chiral phosphoric acids) to induce enantioselectivity during sulfonation or methoxylation steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack efficiency, while low temperatures (−20°C to 0°C) improve stereocontrol .

- Post-Synthesis Analysis : Employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess (ee) .

Q. How should researchers approach the analysis of unexpected by-products formed during the synthesis of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate by-products .

- Structural Elucidation :

- LC-MS/MS : Identify molecular weights and fragmentation patterns to propose structures (e.g., desulfonated or demethylated derivatives) .

- Mechanistic Studies : Perform kinetic isotope effects (KIE) or DFT calculations to trace reaction pathways (e.g., radical vs. ionic mechanisms) .

Common By-Products :

- 4-Chloro-7-methoxyquinoline : Resulting from incomplete sulfonation .

- 6-Sulfonic Acid Derivatives : Formed via hydrolysis of the tert-butylsulfonyl group under acidic conditions .

Q. What computational methods are suitable for predicting the reactivity and stability of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to assess binding affinity and conformational stability .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic clearance, and potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。